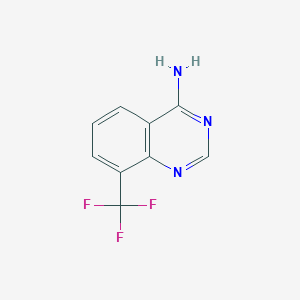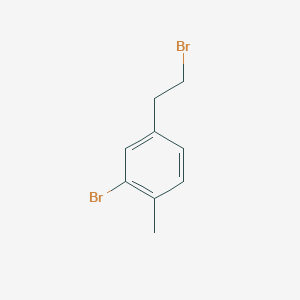
2-Bromo-4-(2-bromoethyl)-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(2-bromoethyl)-1-methylbenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of two bromine atoms attached to a benzene ring, along with a methyl group and an ethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-bromoethyl)-1-methylbenzene typically involves the bromination of 4-(2-bromoethyl)-1-methylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2-bromoethyl)-1-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amines (NH2), or alkoxides (OR-).
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group under strong oxidizing conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 4-(2-hydroxyethyl)-1-methylbenzene or 4-(2-aminoethyl)-1-methylbenzene.
Oxidation: Formation of 4-(2-bromoethyl)benzoic acid.
Reduction: Formation of 4-(2-ethyl)-1-methylbenzene.
Scientific Research Applications
2-Bromo-4-(2-bromoethyl)-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(2-bromoethyl)-1-methylbenzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the ethyl and methyl groups can undergo oxidation or reduction. These reactions are facilitated by the presence of catalysts or specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylbenzene: Lacks the ethyl group, making it less reactive in certain substitution reactions.
4-(2-Bromoethyl)-1-methylbenzene: Similar structure but with only one bromine atom, leading to different reactivity patterns.
2-Bromo-4-(2-chloroethyl)-1-methylbenzene: Contains a chlorine atom instead of a second bromine, affecting its chemical properties.
Uniqueness
2-Bromo-4-(2-bromoethyl)-1-methylbenzene is unique due to the presence of two bromine atoms, which enhances its reactivity in substitution and reduction reactions. This makes it a valuable intermediate in the synthesis of more complex organic compounds.
Properties
Molecular Formula |
C9H10Br2 |
|---|---|
Molecular Weight |
277.98 g/mol |
IUPAC Name |
2-bromo-4-(2-bromoethyl)-1-methylbenzene |
InChI |
InChI=1S/C9H10Br2/c1-7-2-3-8(4-5-10)6-9(7)11/h2-3,6H,4-5H2,1H3 |
InChI Key |
QMLDEQGIRQTZKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CCBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dihydrate](/img/structure/B13193468.png)
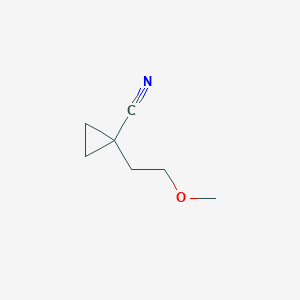

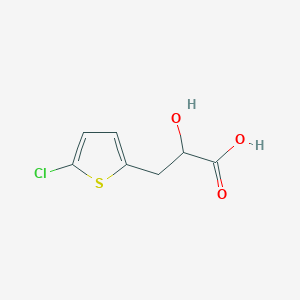
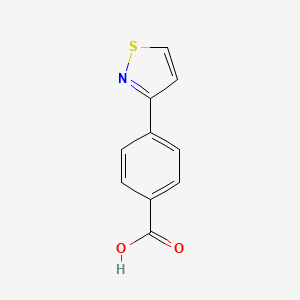
![4-Bromo-1-ethyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13193499.png)
![11-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid](/img/structure/B13193501.png)
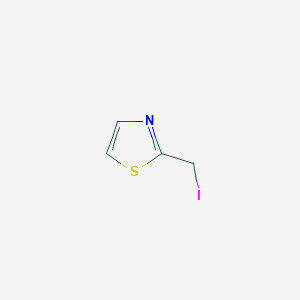
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride](/img/structure/B13193509.png)
![Methyl 5-[(methylamino)methyl]furan-2-carboxylate](/img/structure/B13193518.png)

![2-[1-(Aminomethyl)-2-methylcyclopentyl]propan-2-ol](/img/structure/B13193529.png)
